ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Formation of the sulfonyl piperazine moiety: This involves the sulfonation of piperazine followed by the attachment of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with various molecular targets:
Tubulin Inhibition: The compound can inhibit tubulin polymerization, which is crucial for cell division.
Enzyme Inhibition: It can inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival.
Receptor Binding: The compound can bind to receptors like P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a sulfonyl piperazine moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
ethyl 4-[4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O9S/c1-5-38-25(32)29-10-12-30(13-11-29)40(33,34)18-8-6-16(7-9-18)22(31)26-24-28-27-23(39-24)17-14-19(35-2)21(37-4)20(15-17)36-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDWWSFMLGCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.